molecular formula C12H16N4O7 B15285501 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane

5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane

Cat. No.: B15285501
M. Wt: 328.28 g/mol
InChI Key: GFABNNMTRVBLPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane involves several steps The synthetic route typically starts with the nitration of benzoic acid to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Chemical Reactions Analysis

5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino and carboxybutanoyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes and modulating inflammatory pathways. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation .

Comparison with Similar Compounds

5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane is unique compared to other similar compounds due to its specific chemical structure and the presence of both amino and nitro groups. Similar compounds include:

Properties

Molecular Formula

C12H16N4O7

Molecular Weight

328.28 g/mol

IUPAC Name

5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane

InChI

InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3

InChI Key

GFABNNMTRVBLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N

Origin of Product

United States

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